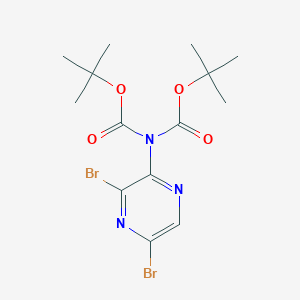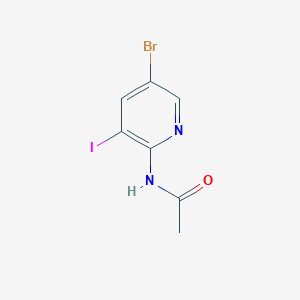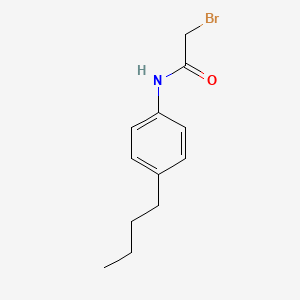![molecular formula C26H27N5O4 B2816831 3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 898457-36-8](/img/no-structure.png)
3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C26H27N5O4 and its molecular weight is 473.533. The purity is usually 95%.
BenchChem offers high-quality 3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study by Zagórska et al. (2016) explored the synthesis and evaluation of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for potential antidepressant agents. The derivatives were examined for their serotonin receptor affinity and phosphodiesterase inhibitor activity, identifying compounds with potential as antidepressants or anxiolytics. Molecular modeling indicated the significance of these derivatives in developing lead compounds for such applications (Zagórska et al., 2016).
Pharmacological Evaluation
Another study by Zagórska et al. (2009) synthesized N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione. These compounds were potent 5-HT1A receptor ligands. Preclinical studies indicated their potential as anxiolytics and antidepressants, suggesting their relevance in future research for affective disorders (Zagórska et al., 2009).
Receptor Affinity and Molecular Studies
Further research by Zagórska et al. (2015) involved synthesizing a series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, evaluating their affinity for serotoninergic and dopaminergic receptors. The study highlighted the importance of substituents at specific positions for receptor affinity and selectivity, particularly towards 5-HT1A and 5-HT7 receptors. This work contributed to understanding the molecular basis of antidepressant and anxiolytic-like activities (Zagórska et al., 2015).
Antagonistic Activity on Adenosine Receptors
Baraldi et al. (2005) studied new derivatives of 1H,8H-imidazo[2,1-f]purine-2,4-diones, identifying potent and selective antagonists of A3 adenosine receptors. This finding is significant for the development of drugs targeting adenosine receptors, which are implicated in various physiological processes (Baraldi et al., 2005).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the synthesis of the imidazo[2,1-f]purine ring system followed by the introduction of the ethoxyethyl and phenoxyphenyl groups at appropriate positions on the ring system.", "Starting Materials": [ "2,6-diaminopurine", "ethyl acetoacetate", "4-phenoxybenzaldehyde", "ethyl iodide", "triethylamine", "acetic anhydride", "sodium bicarbonate", "chloroacetyl chloride", "sodium hydroxide", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2,6-diaminopurine", "Step 2: Synthesis of 2-chloro-6-(chloromethyl)purine by reacting 2,6-diaminopurine with chloroacetyl chloride in the presence of triethylamine", "Step 3: Synthesis of 2-ethylthio-6-(chloromethyl)purine by reacting 2-chloro-6-(chloromethyl)purine with sodium ethanethiolate", "Step 4: Synthesis of 2-ethylthio-6-(2-ethoxyethyl)purine by reacting 2-ethylthio-6-(chloromethyl)purine with ethoxyethyl iodide in the presence of sodium hydroxide", "Step 5: Synthesis of 3,9-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 2-ethylthio-6-(2-ethoxyethyl)purine with acetic anhydride in the presence of sodium bicarbonate", "Step 6: Synthesis of 3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione by reacting 3,9-dimethylimidazo[2,1-f]purine-2,4(3H,8H)-dione with 4-phenoxybenzaldehyde in the presence of acetic acid and ethanol" ] } | |
CAS-Nummer |
898457-36-8 |
Produktname |
3-(2-ethoxyethyl)-1,6,7-trimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Molekularformel |
C26H27N5O4 |
Molekulargewicht |
473.533 |
IUPAC-Name |
2-(2-ethoxyethyl)-4,7,8-trimethyl-6-(4-phenoxyphenyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H27N5O4/c1-5-34-16-15-29-24(32)22-23(28(4)26(29)33)27-25-30(17(2)18(3)31(22)25)19-11-13-21(14-12-19)35-20-9-7-6-8-10-20/h6-14H,5,15-16H2,1-4H3 |
InChI-Schlüssel |
OIIHYNXDCOUQCY-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)OC5=CC=CC=C5)C)C)N(C1=O)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine](/img/structure/B2816750.png)
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2816752.png)

![6-Cyclopropyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2816757.png)
![Racemic-(2R,3aS,7aS)-tert-butyl 2-(iodomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B2816759.png)

![N-[4-(3-phenyl-2-propanoyl-3,4-dihydropyrazol-5-yl)phenyl]methanesulfonamide](/img/structure/B2816761.png)
![methyl 4-{[8-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]sulfonyl}phenyl ether](/img/structure/B2816762.png)



![4-[(2-Methyloxiran-2-yl)methyl]oxane](/img/structure/B2816768.png)
![N-[1-(benzenesulfonyl)-2-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide](/img/structure/B2816770.png)